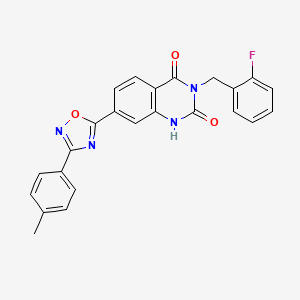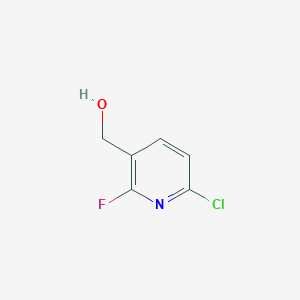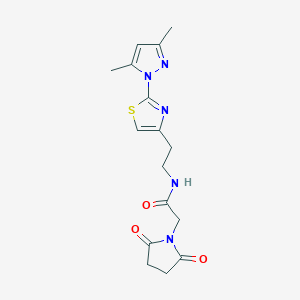![molecular formula C15H18N4O2 B2355630 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione CAS No. 2380034-50-2](/img/structure/B2355630.png)
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MRS2500 and is a selective P2Y1 receptor antagonist.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves its ability to selectively block P2Y1 receptors. This receptor is activated by the nucleotides ATP and ADP, which are released from damaged cells and platelets. By blocking the activity of P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may inhibit platelet aggregation, reduce inflammation, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione have been studied in various systems. In platelets, this compound has been shown to inhibit ADP-induced aggregation. In smooth muscle cells, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been shown to inhibit contraction induced by ATP. In the central nervous system, this compound has been shown to modulate neurotransmitter release.
Advantages and Limitations for Lab Experiments
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which means that it can be used to study the role of this receptor in various systems. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects. Additionally, it may have off-target effects that need to be considered.
Future Directions
There are several future directions for the study of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione. One potential application is in the treatment of thrombotic disorders, such as stroke and heart attack. This compound may also have potential in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, more research is needed to fully understand the role of P2Y1 receptors in various systems, and how selective antagonists like 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione can be used to study these receptors.
Synthesis Methods
The synthesis of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves several steps. The starting material is 5-[(2-phenylethylamino)methyl]uracil, which is reacted with methyl isocyanate to form 1-Methyl-6-(methylamino)pyrimidine-2,4-dione. The resulting compound is then treated with formaldehyde and sodium cyanide to form 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione.
Scientific Research Applications
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been studied for its potential applications in scientific research. This compound has been shown to be a selective P2Y1 receptor antagonist, which means that it can block the activity of this receptor. P2Y1 receptors are involved in many physiological processes, including platelet aggregation, neurotransmitter release, and smooth muscle contraction. By blocking P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may have therapeutic potential in the treatment of various diseases.
properties
IUPAC Name |
1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASPKNSMRVTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)
![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)


